(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid
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Overview
Description
The compound is a derivative of morpholine, which is a common moiety in many pharmaceuticals and agrochemicals . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, Boc-protected amino acids are often synthesized from the corresponding amino acid using di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The compound contains a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom. The Boc group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
Boc-protected compounds are often used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amine to participate in further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Boc-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions .Mechanism of Action
(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid6-methylmorpholine acts as a protecting group for the amino group during peptide synthesis. The compound is attached to the amino group of the amino acid residue, which prevents unwanted reactions during peptide synthesis. The protecting group can be easily removed using mild acid conditions, which restores the amino group back to its original state.
Biochemical and Physiological Effects:
(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid6-methylmorpholine does not have any direct biochemical or physiological effects as it is used as a building block in the synthesis of peptides and proteins. However, the peptides and proteins synthesized using (3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid6-methylmorpholine may have various biochemical and physiological effects, depending on their structure and function.
Advantages and Limitations for Lab Experiments
The use of (3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid6-methylmorpholine as a protecting group for the amino group during peptide synthesis has several advantages. It is a stable and easily removable protecting group that does not interfere with the peptide synthesis process. The compound is also commercially available and relatively inexpensive. However, the use of (3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid6-methylmorpholine may have some limitations, including the need for mild acid conditions to remove the protecting group and the possibility of side reactions during peptide synthesis.
Future Directions
(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid6-methylmorpholine has several potential future directions in scientific research. One possible direction is the development of new peptide and protein synthesis methods using (3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid6-methylmorpholine as a protecting group. Another direction is the synthesis of new bioactive peptides and proteins using (3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid6-methylmorpholine as a starting material. Additionally, the compound may have potential applications in drug discovery and development as a building block for the synthesis of novel drug candidates.
Synthesis Methods
(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid6-methylmorpholine can be synthesized using various methods, including the reaction of 3-amino-6-methylmorpholine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. Other methods include the reaction of 3-amino-6-methylmorpholine with di-tert-butyl dicarbonate or tert-butyl chloroformate.
Scientific Research Applications
(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid6-methylmorpholine is widely used in scientific research as a building block in the synthesis of peptides and proteins. It is used to protect the amino group during peptide synthesis and can be easily removed using mild acid conditions. The compound is also used as a starting material for the synthesis of various bioactive peptides, including antimicrobial peptides, cancer-targeting peptides, and neuroprotective peptides.
Safety and Hazards
properties
IUPAC Name |
(3R,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(8(6-16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETZLQBPPWVQQU-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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